Cas no 1199782-68-7 (6-iodo-3-Benzofuranone)
6-iodo-3-Benzofuranone Chemical and Physical Properties
Names and Identifiers
-
- 6-iodo-3-Benzofuranone
- 6-iodo-1-benzofuran-3-one
- 6-iodo-3(2H)-Benzofuranone
- I14-7232
- PubChem22336
- SBB068504
- SureCN2227219
- 6-iodo-2,3-dihydro-1-benzofuran-3-one
- DB-023633
- 1199782-68-7
- AMY11287
- DTXSID20670461
- SCHEMBL2227219
- 6-IODO-2H-1-BENZOFURAN-3-ONE
- AKOS015915216
- 6-iodobenzofuran-3(2H)-one
- YWANOARZTMFITP-UHFFFAOYSA-N
- 6-iodo-1-benzofuran-3(2H)-one
-
- MDL: MFCD12828274
- Inchi: 1S/C8H5IO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
- InChI Key: YWANOARZTMFITP-UHFFFAOYSA-N
- SMILES: IC1C=CC2C(COC=2C=1)=O
Computed Properties
- Exact Mass: 259.93343g/mol
- Monoisotopic Mass: 259.93343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
6-iodo-3-Benzofuranone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1050888-1g |
6-Iodo-3(2H)-benzofuranone |
1199782-68-7 | 95% | 1g |
$695 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1050888-2g |
6-Iodo-3(2H)-benzofuranone |
1199782-68-7 | 95% | 2g |
$1250 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1050888-1g |
6-Iodo-3(2H)-benzofuranone |
1199782-68-7 | 95% | 1g |
$695 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1050888-2g |
6-Iodo-3(2H)-benzofuranone |
1199782-68-7 | 95% | 2g |
$1250 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563100-1g |
6-Iodobenzofuran-3(2H)-one |
1199782-68-7 | 98% | 1g |
¥19719.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1050888-2g |
6-Iodo-3(2H)-benzofuranone |
1199782-68-7 | 95% | 2g |
$1250 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1050888-1g |
6-Iodo-3(2H)-benzofuranone |
1199782-68-7 | 95% | 1g |
$695 | 2025-02-24 |
6-iodo-3-Benzofuranone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 6-iodo-3-Benzofuranone
Recent Advances in the Application of 6-Iodo-3-Benzofuranone (CAS: 1199782-68-7) in Chemical Biology and Pharmaceutical Research
6-Iodo-3-benzofuranone (CAS: 1199782-68-7) has emerged as a versatile scaffold in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological targets. This research brief provides an overview of the latest advancements in the application of 6-iodo-3-benzofuranone, focusing on its synthetic utility, biological activity, and potential therapeutic applications.
One of the most significant developments in the field is the use of 6-iodo-3-benzofuranone as a building block for the synthesis of novel heterocyclic compounds. A recent study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of benzofuran-based inhibitors targeting protein kinases. The researchers utilized the iodine moiety at the 6-position for cross-coupling reactions, enabling the rapid diversification of the benzofuran core. This approach led to the identification of several potent kinase inhibitors with nanomolar activity, underscoring the compound's value in drug discovery.
In addition to its synthetic applications, 6-iodo-3-benzofuranone has shown promising biological activity in its own right. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits moderate inhibitory effects against certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the disruption of mitochondrial function, although further studies are needed to elucidate the precise molecular targets. These findings suggest that 6-iodo-3-benzofuranone could serve as a lead compound for the development of new anticancer agents.
The compound's potential extends beyond oncology. Recent research has explored its application in neurodegenerative diseases, with a focus on its ability to modulate oxidative stress pathways. A team at the University of Cambridge demonstrated that derivatives of 6-iodo-3-benzofuranone can protect neuronal cells from oxidative damage by upregulating endogenous antioxidant defenses. This neuroprotective effect, coupled with the compound's favorable blood-brain barrier permeability, positions it as a promising candidate for the treatment of conditions such as Alzheimer's and Parkinson's diseases.
From a chemical biology perspective, 6-iodo-3-benzofuranone has proven invaluable as a molecular probe. Its fluorescence properties and reactivity make it suitable for labeling studies and target identification. A recent Nature Chemical Biology publication detailed its use in activity-based protein profiling, where it was employed to map the interactome of a class of metabolic enzymes. This application highlights the compound's utility in elucidating complex biological networks and identifying novel drug targets.
Despite these advancements, challenges remain in the optimization of 6-iodo-3-benzofuranone-based compounds. Issues such as metabolic stability and selectivity need to be addressed through systematic structure-activity relationship studies. However, the growing body of research underscores the compound's potential as a valuable tool in chemical biology and a promising starting point for drug development. Future directions may include the exploration of its applications in other therapeutic areas, such as infectious diseases and inflammation, as well as the development of more efficient synthetic routes to facilitate large-scale production.
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